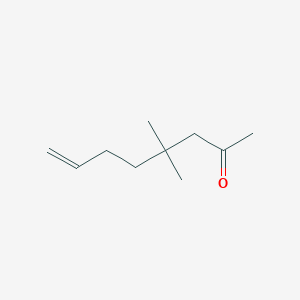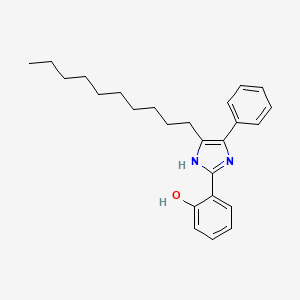![molecular formula C5H4N3P B14269097 [1,2,4,3]Triazaphospholo[1,5-a]pyridine CAS No. 152957-38-5](/img/structure/B14269097.png)
[1,2,4,3]Triazaphospholo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4,3]Triazaphospholo[1,5-a]pyridine is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4,3]triazaphospholo[1,5-a]pyridine typically involves the condensation of 1,2-diaminopyridinium iodides with tris(dimethylamino)phosphine. This reaction yields the desired triazaphospholo compound along with other by-products . Another method involves the treatment of 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with various phosphorus reagents, such as phosphorus acid, phosphorus halides, and phosphorus sulfides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4,3]Triazaphospholo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted triazaphospholo compounds .
Aplicaciones Científicas De Investigación
[1,2,4,3]Triazaphospholo[1,5-a]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism by which [1,2,4,3]triazaphospholo[1,5-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing their reactivity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4,5]Triazaphosphinines: These compounds share a similar phosphorus-nitrogen ring structure but differ in the arrangement of atoms within the ring.
[1,2,3]Diazaphospholo[4,5-a]pyridine: Another related compound with a different nitrogen-phosphorus arrangement.
Uniqueness
[1,2,4,3]Triazaphospholo[1,5-a]pyridine is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
152957-38-5 |
|---|---|
Fórmula molecular |
C5H4N3P |
Peso molecular |
137.08 g/mol |
Nombre IUPAC |
[1,2,4,3]triazaphospholo[1,5-a]pyridine |
InChI |
InChI=1S/C5H4N3P/c1-2-4-8-5(3-1)6-9-7-8/h1-4H |
Clave InChI |
AIBCNPDLSHHRRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NP=NN2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


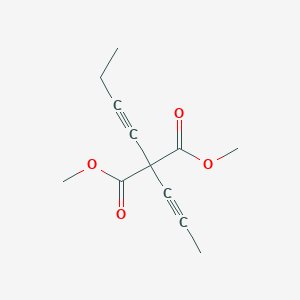
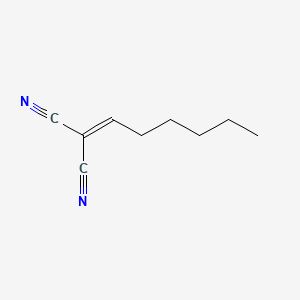
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
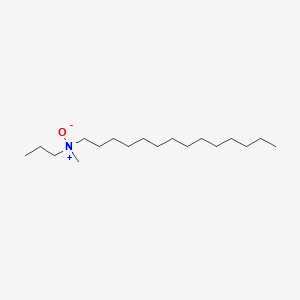

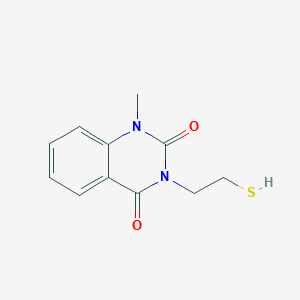

![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
phosphanium chloride](/img/structure/B14269078.png)
